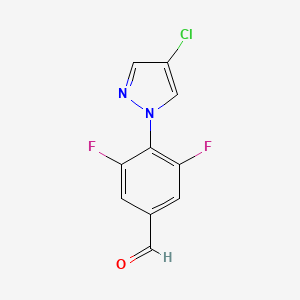

4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde

Description

4-(4-Chloro-1H-pyrazol-1-yl)-3,5-difluorobenzaldehyde (CAS RN: N/A) is a halogenated benzaldehyde derivative featuring a pyrazole ring substituted with chlorine at the 4-position and fluorine atoms at the 3- and 5-positions of the benzaldehyde moiety. This compound combines the electronic effects of fluorine (electron-withdrawing) and chlorine (moderately electron-withdrawing) substituents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its aldehyde group is critical for forming Schiff bases or participating in nucleophilic addition reactions, enabling its use in constructing heterocyclic frameworks .

Properties

Molecular Formula |

C10H5ClF2N2O |

|---|---|

Molecular Weight |

242.61 g/mol |

IUPAC Name |

4-(4-chloropyrazol-1-yl)-3,5-difluorobenzaldehyde |

InChI |

InChI=1S/C10H5ClF2N2O/c11-7-3-14-15(4-7)10-8(12)1-6(5-16)2-9(10)13/h1-5H |

InChI Key |

FWGJKXBZHXMUOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)N2C=C(C=N2)Cl)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with 3,5-difluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and difluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a family of halogenated benzaldehyde derivatives. Key structural analogs include:

*Calculated molecular weight based on formula.

Key Observations :

- Electron-Withdrawing Effects: The 3,5-difluoro substitution on the benzaldehyde enhances electrophilicity at the aldehyde group compared to non-fluorinated analogs, facilitating nucleophilic attacks .

- Functional Group Variation : Replacing the aldehyde group with a carboxylic acid (as in 14i) increases polarity and solubility in aqueous media but reduces reactivity in condensation reactions .

Physical Properties and Commercial Status

- Melting Points : While direct data for the target compound is unavailable, 3,5-difluoroaniline (a related amine) melts at 40–42°C , suggesting that the aldehyde and pyrazole groups may raise the melting point due to increased molecular rigidity.

- Commercial Availability: The target compound is listed as discontinued by CymitQuimica (2025), unlike simpler derivatives like 3,5-difluorobenzaldehyde, which remain available .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related N-substituted pyrazolines (e.g., compounds 1–4 in ) reveal that halogen and fluorine substituents influence packing via C–H···F and C–Cl···π interactions. The target compound’s 3,5-difluoro substitution likely promotes similar intermolecular interactions, affecting solubility and crystallinity .

Biological Activity

4-(4-Chloro-1H-pyrazol-1-yl)-3,5-difluorobenzaldehyde is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C9H7ClF2N2O

- Molecular Weight : 250.63 g/mol

- Purity : Min. 95%

- Structure : The compound features a pyrazole ring substituted with chlorine and difluoro groups, which may influence its biological interactions.

Research indicates that compounds with pyrazole structures often interact with various biological targets. The specific mechanisms of action for 4-(4-Chloro-1H-pyrazol-1-yl)-3,5-difluorobenzaldehyde may include:

- CB1 Receptor Modulation : Similar pyrazole derivatives have shown activity as inverse agonists at the cannabinoid receptor type 1 (CB1), which is linked to appetite regulation and metabolic processes. For instance, modifications around the pyrazole structure have been associated with enhanced selectivity for CB1 over CB2 receptors .

- Histone Deacetylase Inhibition : Compounds with similar structures have been explored for their ability to inhibit histone deacetylases (HDACs), which play critical roles in gene expression and are implicated in cancer progression .

Biological Activity Data

The biological activity of 4-(4-Chloro-1H-pyrazol-1-yl)-3,5-difluorobenzaldehyde has been evaluated in various studies. Below is a summary of key findings:

Case Study 1: CB1 Receptor Selectivity

In a study exploring the structure-activity relationship (SAR) of pyrazole derivatives, researchers identified that modifications at the C3 position of the pyrazole ring significantly enhanced binding affinity to the CB1 receptor. This study highlighted the role of polarizable thione carbonyls in stabilizing receptor interactions, suggesting that similar modifications could enhance the efficacy of 4-(4-Chloro-1H-pyrazol-1-yl)-3,5-difluorobenzaldehyde .

Case Study 2: Cancer Therapeutics

Another investigation focused on the impact of HDAC inhibitors on cancer cell proliferation. The study found that compounds structurally related to 4-(4-Chloro-1H-pyrazol-1-yl)-3,5-difluorobenzaldehyde could induce apoptosis in specific cancer cell lines through epigenetic modulation . This positions the compound as a candidate for further development in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.